N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide
Description
N-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a pivalamide-linked ethoxy chain at position 4. The pivalamide moiety enhances metabolic stability, while the 3,4-dimethoxyphenyl group may contribute to hydrophobic interactions with binding pockets, a feature common in kinase inhibitors and receptor modulators .
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-20(2,3)19(26)21-10-11-29-17-9-8-16-22-23-18(25(16)24-17)13-6-7-14(27-4)15(12-13)28-5/h6-9,12H,10-11H2,1-5H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTBRKYKNFXJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
(a) Sulfonamide Derivatives
Compounds such as N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s} () share the triazolo-pyridazine core but differ in substituents. These sulfonamides exhibit binding to PEF(S) via displacement of TNS, a fluorescent probe for allosteric sites. However, the target compound’s pivalamide group may confer superior metabolic resistance compared to sulfonamide-linked derivatives, which are prone to hydrolysis .
(b) Pyridazine-Based Analogues
Compounds like (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid () replace the triazolo-pyridazine with pyridazine rings. These derivatives show higher melting points (e.g., 253–255°C for triazolo-pyridazine vs. 187–189°C for pyridazine), suggesting enhanced crystallinity and stability in the triazolo series .
(c) N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)
C1632 () features a methyl-substituted triazolo-pyridazine core and a phenylacetamide side chain. While both C1632 and the target compound share affinity for kinase-related targets, the latter’s 3,4-dimethoxyphenyl group may improve solubility and membrane permeability due to increased polarity .
(d) Piperazine- and Morpholine-Substituted Derivatives
Compounds such as N-(2-(4-Methylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () incorporate basic nitrogen-containing groups. These substitutions enhance water solubility but may introduce off-target interactions with neurotransmitter receptors, a risk mitigated in the target compound by its neutral pivalamide group .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Hydrazine Intermediate Preparation
The synthesis begins with 6-chloropyridazin-3(2H)-one, which is treated with hydrazine hydrate in ethanol under reflux to yield 6-hydrazinylpyridazin-3(2H)-one. This intermediate is critical for subsequent cyclization.
Cyclocondensation with Carbonyl Components
Cyclization of 6-hydrazinylpyridazin-3(2H)-one with ethyl orthoacetate in the presence of catalytic acetic acid under reflux forms the triazolo[4,3-b]pyridazine core. Substituting ethyl orthoacetate with 3,4-dimethoxybenzoyl chloride introduces the aryl group at position 3. This step proceeds via initial acylation followed by intramolecular cyclodehydration.
Reaction Conditions
- Solvent: Ethanol or toluene
- Temperature: 80–100°C (reflux)
- Catalyst: Acetic acid (5 mol%)
- Yield: 70–85%
Installation of the Ethoxyethyl-Pivalamide Side Chain
Nucleophilic Substitution at Position 6
The 6-chloro intermediate undergoes nucleophilic displacement with 2-aminoethanol in dimethylformamide (DMF) at 60°C, yielding 6-(2-hydroxyethoxy)triazolopyridazine. Subsequent protection of the amine with pivaloyl chloride in dichloromethane (DCM) with triethylamine as a base furnishes the pivalamide group.
Optimization Notes
Mitsunobu Reaction for Ether Formation
For improved efficiency, the Mitsunobu reaction couples 6-hydroxytriazolopyridazine with 2-(pivalamido)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids harsh conditions and enhances stereochemical control.
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of intermediates confirms the triazolo[4,3-b]pyridazine framework. Key bond lengths (C–N: 1.34 Å, C–O: 1.43 Å) align with reported structures.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 85 | 98 | Short step count |
| Suzuki Coupling | 90 | 99 | Regioselective aryl introduction |
| Mitsunobu Reaction | 78 | 97 | Mild conditions, stereoselectivity |
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competing formation oftriazolo[1,5-a]pyridazine isomers is minimized using bulky orthoesters (e.g., ethyl orthoacetate) and low-temperature cyclization.
- Side Reactions during Alkylation : Over-alkylation at position 6 is suppressed by employing a large excess of 2-aminoethanol (3.0 equiv) and controlled heating.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
